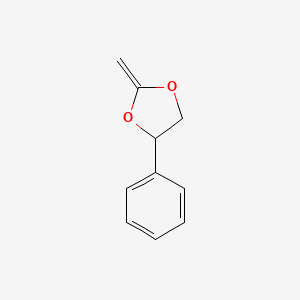

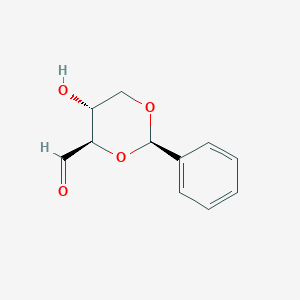

1,3-Dioxolane, 2-methylene-4-phenyl-

Vue d'ensemble

Description

Synthesis Analysis

MPDL can be efficiently synthesized from three different acetal halides. The synthesis process has been thoroughly characterized using various techniques, including 1H and 13C NMR spectroscopy , IR spectroscopy , elemental analysis , and mass spectrometry .

Chemical Reactions Analysis

MPDL serves as a controlling comonomer in nitroxide-mediated polymerization . When copolymerized with methyl methacrylate (MMA), it produces well-defined, degradable PMMA-rich copolymers. The level of MPDL incorporation can be adjusted to tune the hydrolytic degradation of the resulting copolymer .

Applications De Recherche Scientifique

Polymer Synthesis and Characterization

Synthesis and Thermal Degradation : (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from 1,3-Dioxolane, 2-methylene-4-phenyl, was polymerized and characterized, revealing its thermal degradation properties and potential for creating various volatile products (Coskun et al., 1998).

Ring-Opening Polymerization : Research demonstrates the effective ring-opening polymerization of 1,3-Dioxolane, 2-methylene-4-phenyl, leading to the formation of polymers with unique properties and potential applications in various fields (Endo et al., 1985).

Copolymerization Studies : The compound's utility in copolymerization with other monomers like methyl methacrylate has been explored, offering a way to create polymers with diverse chemical backbones and properties (Hiraguri & Endo, 1989).

Degradable Polymers and Biomedical Applications

Controlling Comonomer in Polymerization : Used as a controlling comonomer in nitroxide-mediated polymerization, 1,3-Dioxolane, 2-methylene-4-phenyl, helps in creating degradable PEG-based copolymers with potential biomedical applications (Delplace et al., 2015).

Efficient Synthesis for Tunable Degradability : Its efficient synthesis and use in radical ring-opening polymerization highlight its role in producing degradable polymers, which can be tuned for various applications (Tran et al., 2016).

Biodegradable Copolymers : The compound's ability to create biodegradable copolymers suitable for biomedical uses, such as drug delivery systems, is a significant application area (Delplace et al., 2013).

Advanced Polymerization Techniques

Cationic Polymerization and Isomerization : Studies have demonstrated its potential in cationic polymerization and isomerization processes, leading to high molecular weight polymers with unique properties (Sugiyama Junichi et al., 1995).

Photopolymerization : Its use in photopolymerization processes has been investigated, expanding the possibilities for its application in light-sensitive polymer synthesis (Belfield & Abdelrazzaq, 1997).

Propriétés

IUPAC Name |

2-methylidene-4-phenyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTWQMHOTBIHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCC(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448726 | |

| Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82613-73-8 | |

| Record name | 1,3-Dioxolane, 2-methylene-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)

![4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3057502.png)